Benzonitrile

説明

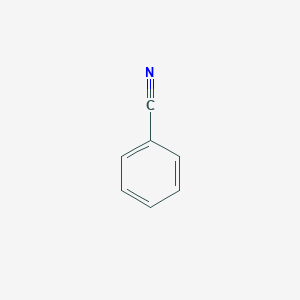

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBHWFFUWGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N, Array | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-03-0 | |

| Record name | Benzonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021491 | |

| Record name | Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161 °F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals., Colorless oil with almond odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

375.3 °F at 760 mmHg (NTP, 1992), 190.7 °C at 760 mm Hg, BP: 123.5 °C at 100 mm Hg; 69.2 °C at 10 mm Hg; 28.2 °C at 1 mm Hg, 190.7 °C | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

161 °F (NTP, 1992), 167 °F, 70 °C (158 def F) (Closed cup), 75 °C c.c. | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 73 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Miscible with common organic solvents, Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride, Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor) | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.01 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0093 g/cu cm at 15 °C, Relative density (water = 1): 1.0 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Vapor specific gravity: 3.6, Relative vapor density (air = 1): 3.6 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 82.8 °F ; 5 mmHg at 131.5 °F; 10 mmHg at 156.6 °F (NTP, 1992), 0.76 [mmHg], 0.768 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 102 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless oil | |

CAS No. |

100-47-0 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/benzonitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V9APP5H5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

9 °F (NTP, 1992), -12.82 °C, -12.8 °C | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical properties of benzonitrile, a versatile aromatic organic compound. The information is presented in a clear and structured format, including tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant metabolic pathways to support research and development activities.

Physical and Chemical Properties of this compound

This compound (C₆H₅CN), also known as cyanobenzene or phenyl cyanide, is a colorless liquid with a characteristic almond-like odor. It is a widely used solvent and a key intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and rubber.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N |

| Molecular Weight | 103.12 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Odor | Almond-like[2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Melting Point | -13 °C (260 K)[1][3] |

| Boiling Point | 191 °C (464 K)[4][5] |

| Flash Point | 75 °C (167 °F)[3] |

| Autoignition Temperature | 550 °C (823 K) |

| Vapor Pressure | 1 hPa at 20 °C[4] |

| Heat of Vaporization | 45.2 kJ/mol |

| Heat of Fusion | 12.8 kJ/mol |

Table 3: Optical and Electrical Properties of this compound

| Property | Value |

| Refractive Index (n_D^20) | 1.528[4][6] |

| Dielectric Constant | 26.00 |

| Dipole Moment | 4.28 D |

Table 4: Solubility and Density of this compound

| Property | Value |

| Density | 1.01 g/cm³ at 20 °C[3] |

| Solubility in Water | <0.5 g/100 mL at 22 °C[1] |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, benzene, and toluene[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the application of this compound in research and industry. The following are detailed methodologies for measuring key physical parameters.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which is a liquid at room temperature, this protocol would be applicable for its solidification and subsequent melting.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of liquid this compound is cooled below its melting point (-13 °C) until it solidifies. A small amount of the powdered solid is then introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated instrument.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A distillation flask is filled with a small volume of this compound and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded as the boiling point varies with pressure.

Determination of Density

Density is the mass of a substance per unit of volume.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The excess liquid is wiped off, and the pycnometer is weighed again.

-

Measurement of Pycnometer Mass with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and weighed.

-

Calculation: The density of this compound is calculated using the following formula: Density of this compound = [(Mass of Pycnometer + this compound) - (Mass of empty Pycnometer)] / [(Mass of Pycnometer + Water) - (Mass of empty Pycnometer)] × Density of Water

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology: Visual Method

-

Sample Preparation: A known volume of the solvent (e.g., water or an organic solvent) is placed in a test tube.

-

Addition of Solute: A small, measured amount of this compound is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period.

-

Observation: The solution is observed to see if the this compound has completely dissolved. If it has, more this compound is added until the solution becomes saturated (i.e., no more solute dissolves). The solubility is then expressed as the mass or volume of solute per volume or mass of solvent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Metabolic and Degradation Pathways of this compound

Understanding the metabolic fate of this compound is critical for drug development and environmental science. This compound undergoes different biotransformation pathways in microorganisms and animals.

Microbial Degradation of this compound

In various microorganisms, this compound is degraded into less toxic compounds through two primary enzymatic pathways.

Caption: Microbial degradation pathways of this compound.

Metabolic Pathway of this compound in Animals

In animal systems, the primary metabolic route for this compound involves hydroxylation of the aromatic ring, followed by conjugation. A minor pathway involves the hydrolysis of the nitrile group. Notably, this compound does not typically release cyanide in vivo.[3]

Caption: Metabolic pathways of this compound in animals.

Role of this compound Derivatives in Drug Development

Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. This mechanism is crucial for their anticancer activity, as it disrupts the formation of the mitotic spindle in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

References

- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Metabolism of toxic this compound and hydroxythis compound isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. benchchem.com [benchchem.com]

- 6. [this compound and its derivatives: action of para-aminothis compound on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Benzonitrile: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery of benzonitrile and details the seminal historical methods for its synthesis. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical syntheses are provided. Visual diagrams generated using Graphviz illustrate the logical progression of its discovery and the experimental workflows of foundational synthetic routes.

Discovery of this compound: A Serendipitous Finding and a New Class of Compounds

This compound (C₆H₅CN), the simplest aromatic nitrile, was first reported in 1844 by the German chemist Hermann Fehling .[1] His discovery was a product of investigating the thermal decomposition of ammonium (B1175870) benzoate (B1203000). Upon heating this salt, Fehling observed the formation of a colorless, oily liquid with a distinct almond-like odor, which he named benzonitril. He correctly deduced its structure by drawing an analogy to the known reaction of ammonium formate (B1220265) yielding formonitrile (hydrogen cyanide). This discovery was pivotal, as Fehling's naming of "this compound" gave rise to the term "nitrile" for the entire class of organic compounds containing the −C≡N functional group.

While Fehling's work marked the first successful isolation and characterization of this compound, earlier attempts to synthesize this compound had been made. In 1832 , Friedrich Wöhler and Justus von Liebig had prepared this compound, but their synthesis yielded such a minimal amount that they were unable to determine its physical and chemical properties or suggest a structure. It was Fehling's more efficient method that provided sufficient quantities for further chemical investigation, solidifying its place in the landscape of organic chemistry.

Historical Synthesis Methods: From Thermal Decomposition to Catalytic Reactions

Following its discovery, several methods for the synthesis of this compound were developed throughout the 19th and early 20th centuries. These early methods laid the groundwork for modern synthetic routes and are of significant historical and academic interest.

Fehling's Synthesis: Thermal Dehydration of Ammonium Benzoate (1844)

The first viable synthesis of this compound involved the simple thermal dehydration of ammonium benzoate. This method, while historically significant, is not commonly used today due to the development of more efficient procedures.

Experimental Protocol:

-

Reactants: Ammonium benzoate.

-

Procedure: Dry ammonium benzoate is placed in a retort and heated. The compound melts and then boils, undergoing decomposition. The distillate, a mixture of this compound, water, and unreacted starting material, is collected.

-

Work-up: The oily layer of this compound is separated from the aqueous layer. It can be further purified by distillation.

-

Yield: The original 1844 publication by Fehling does not specify a yield.

Letts Nitrile Synthesis (1872) and Subsequent Improvements

In 1872, Edmund A. Letts developed a method for producing nitriles by heating aromatic carboxylic acids with metal thiocyanates. This reaction proceeds with the loss of carbon dioxide and potassium hydrosulfide.

Experimental Protocol (Letts, 1872):

-

Reactants: Benzoic acid and potassium thiocyanate (B1210189) in a 2:1 molecular ratio.

-

Procedure: The mixture of benzoic acid and potassium thiocyanate is heated for several hours.

-

Yield: Approximately 40%.

Subsequent work by other chemists improved upon Letts' initial method:

-

G. Krüss (1884): Utilized lead(II) thiocyanate, which produced better yields than potassium thiocyanate.

-

E. E. Reid (1916): Achieved significantly higher yields by the dry distillation of the zinc(II) salt of the carboxylic acid with an excess of lead(II) thiocyanate. This modification resulted in a conversion of 86% and a yield of 91%.

Sandmeyer Reaction (1884)

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for the synthesis of aryl halides and pseudohalides, including nitriles, from aryl diazonium salts.[2][3][4][5] The cyanation of a diazonium salt to form this compound is a classic example of this reaction.

Experimental Protocol (Conceptual):

-

Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium (B1195382) chloride.

-

Cyanation: The cold solution of the diazonium salt is then added to a solution of copper(I) cyanide. The reaction proceeds with the evolution of nitrogen gas to yield this compound.

-

Work-up: The this compound is typically isolated by steam distillation followed by extraction and purification.

Rosenmund–von Braun Reaction (1919)

The Rosenmund–von Braun reaction, developed from the work of Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun, involves the reaction of an aryl halide with cuprous cyanide to produce an aryl nitrile.

Experimental Protocol (Conceptual):

-

Reactants: An aryl halide (e.g., bromobenzene) and copper(I) cyanide.

-

Procedure: The aryl halide and a stoichiometric amount of copper(I) cyanide are heated together, often in a high-boiling solvent such as pyridine (B92270) or DMF, to a high temperature (typically 150-200 °C).

-

Work-up: The reaction mixture is cooled, and the product is isolated by extraction and purified by distillation.

Summary of Quantitative Data for Historical Syntheses

The following table summarizes the available quantitative data for the historical synthesis methods of this compound. It is important to note that yields and specific conditions from early publications are often not as precise as modern standards.

| Synthesis Method | Discoverer/Improver | Year | Reactants | Key Conditions | Reported Yield (%) |

| Thermal Dehydration | Hermann Fehling | 1844 | Ammonium benzoate | Heating | Not specified |

| Letts Nitrile Synthesis | Edmund A. Letts | 1872 | Benzoic acid, Potassium thiocyanate (2:1) | Heating for several hours | ~40 |

| Letts Synthesis Improvement | G. Krüss | 1884 | Benzoic acid, Lead(II) thiocyanate | Heating | Improved yield (not specified) |

| Letts Synthesis Improvement | E. E. Reid | 1916 | Zinc(II) benzoate, Lead(II) thiocyanate | Dry distillation | 91 |

| Sandmeyer Reaction | Traugott Sandmeyer | 1884 | Aniline, NaNO₂, HCl, CuCN | 0-5 °C (diazotization) | Not specified in original |

| Rosenmund-von Braun Reaction | Rosenmund/von Braun | 1919 | Bromobenzene, CuCN | High temperature (150-200 °C) | Not specified in original |

Conclusion

The discovery of this compound by Hermann Fehling not only introduced a new compound but also a new class of organic molecules. The subsequent development of various synthetic methods throughout the 19th and early 20th centuries, from simple thermal decompositions to more complex catalytic reactions, highlights the ingenuity and progress of early organic chemistry. These historical methods, while largely superseded by more modern, efficient, and safer procedures, remain fundamental to the understanding of nitrile chemistry and serve as a testament to the foundational work of these pioneering chemists. For researchers and professionals in drug development, an appreciation of these historical routes provides a valuable context for the evolution of synthetic organic chemistry and the enduring importance of the nitrile functional group in modern chemical sciences.

References

- 1. ベンゾニトリルとは何? わかりやすく解説 Weblio辞書 [weblio.jp]

- 2. mdpi.com [mdpi.com]

- 3. US8030529B2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

- 4. Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition [file.scirp.org]

- 5. researchgate.net [researchgate.net]

Hermann Fehling's Landmark Synthesis of Benzonitrile: A Technical Deep Dive

Lübeck, 1844 – In a pivotal moment for organic chemistry, Hermann Fehling reported the first successful synthesis of benzonitrile (C₆H₅CN), a compound that would become a cornerstone in the synthesis of various pharmaceuticals and dyes. Fehling's method, elegant in its simplicity, involved the thermal dehydration of ammonium (B1175870) benzoate (B1203000). This seminal work, published in Annalen der Chemie und Pharmacie, not only introduced a new compound but also helped to solidify the understanding of the nitrile functional group.

This technical guide provides a detailed examination of Fehling's initial synthesis, drawing upon his original publication, "Ueber die Zersetzung des benzoësauren Ammoniaks durch die Wärme" (On the decomposition of ammonium benzoate by heat). We will explore the experimental protocol, the underlying chemical principles, and the analytical methods of the era used to characterize this novel substance.

Core Reaction and Stoichiometry

Fehling's synthesis is a classic example of a dehydration reaction, where a molecule of water is eliminated from the starting material. The overall reaction proceeds in two conceptual stages: the formation of benzamide (B126) from ammonium benzoate, followed by the dehydration of benzamide to this compound.

Table 1: Reactants and Products

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Ammonium Benzoate | C₆H₅COONH₄ | 139.15 | Reactant |

| Benzamide | C₆H₅CONH₂ | 121.14 | Intermediate |

| This compound | C₆H₅CN | 103.12 | Product |

| Water | H₂O | 18.02 | Byproduct |

Experimental Protocol

Based on Fehling's 1844 publication, the experimental procedure for the synthesis of this compound can be outlined as follows. It is important to note that the equipment and techniques of the mid-19th century were rudimentary compared to modern standards.

Preparation of Ammonium Benzoate

The starting material, ammonium benzoate, was prepared by neutralizing benzoic acid with ammonia (B1221849). While Fehling's paper does not provide a detailed procedure for this step, it was a common and well-understood reaction at the time.

-

Neutralization: Benzoic acid was dissolved in aqueous ammonia until the solution was neutral.

-

Evaporation: The resulting solution of ammonium benzoate was carefully evaporated to dryness to obtain the solid salt.

Thermal Decomposition of Ammonium Benzoate

The core of the synthesis lies in the carefully controlled heating of the prepared ammonium benzoate.

-

Apparatus: The solid ammonium benzoate was placed in a retort, a type of glassware with a long, downward-pointing neck, which served as a simple distillation apparatus.

-

Distillation: As the ammonium benzoate was heated, it decomposed, and a liquid product, this compound, distilled over along with water. This distillate was collected in a receiving flask.

-

Purification: The collected distillate consisted of two layers: an upper oily layer of this compound and a lower aqueous layer. The this compound was separated from the water. Further purification, as was common in that era, would have likely involved washing with a drying agent and subsequent redistillation to obtain a purer product.

Table 2: Key Experimental Parameters (from Fehling's 1844 publication)

| Parameter | Value/Description |

| Reactant | Ammonium Benzoate |

| Apparatus | Retort |

| Heating Method | Direct flame |

| Temperature | Not explicitly stated; sufficient for distillation |

| Reaction Time | Not explicitly stated; until distillation ceased |

| Product | This compound (oily liquid) |

| Purification | Separation from water, likely followed by drying and redistillation |

| Yield | Not quantitatively reported in the original paper |

Reaction Pathway and Logical Relationships

The thermal decomposition of ammonium benzoate to this compound can be visualized as a two-step process. First, the salt loses a molecule of water to form the intermediate, benzamide. Upon further heating, benzamide is dehydrated to yield the final product, this compound.

Caption: Reaction pathway from ammonium benzoate to this compound.

Experimental Workflow

The logical flow of Fehling's experiment, from starting materials to the final product, can be represented as a straightforward workflow.

Caption: Experimental workflow for Fehling's this compound synthesis.

Conclusion

Hermann Fehling's 1844 synthesis of this compound from ammonium benzoate was a landmark achievement in organic chemistry. Although the experimental techniques of the time lacked the precision of modern methods, his work laid the foundation for the study of nitriles and their reactions. The thermal dehydration of ammonium salts of carboxylic acids proved to be a viable, albeit historically significant, route to the formation of the carbon-nitrogen triple bond. This foundational research paved the way for the development of more efficient and scalable methods for nitrile synthesis that are indispensable in the chemical and pharmaceutical industries today.

A Spectroscopic Guide to Pure Benzonitrile: NMR, IR, and Mass Spectrometry Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for pure benzonitrile (C₆H₅CN), a fundamental aromatic nitrile used extensively in organic synthesis and as a specialty solvent. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral characteristics. Below, we present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a structural analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of pure this compound.

Table 1: ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.78 - 7.71 | m | - | 2H | H-2, H-6 (ortho) |

| 7.67 - 7.56 | m | - | 1H | H-4 (para) |

| 7.56 - 7.47 | m | - | 2H | H-3, H-5 (meta) |

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency. The aromatic protons often appear as complex multiplets.

Table 2: ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| 132.6 | C-2, C-6 (ortho) |

| 132.0 | C-4 (para) |

| 128.9 | C-3, C-5 (meta) |

| 118.6 | -C≡N (Nitrile Carbon) |

| 112.2 | C-1 (ipso) |

Table 3: Key IR Absorption Bands for this compound

Sample Phase: Neat (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3070 | Medium-Weak | C-H Aromatic Stretch |

| ~2225 | Strong | C≡N Nitrile Stretch |

| ~1590, ~1490, ~1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~760, ~690 | Strong | C-H Aromatic Out-of-Plane Bend |

Table 4: Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI, 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 103 | 100 | [M]⁺ (Molecular Ion) |

| 102 | ~10 | [M-H]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

| 51 | ~15 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a clean vial.[1]

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final liquid level should be between 4.0 and 5.0 cm.[1][2]

-

Cap the NMR tube securely to prevent solvent evaporation.[1]

2. Data Acquisition:

-

Wipe the exterior of the NMR tube with a lint-free tissue and ethanol (B145695) to remove any contaminants.[1]

-

Insert the tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃) to maintain a stable magnetic field.[1]

-

Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process minimizes peak broadening and improves resolution.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[1]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[1][3] For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

For a pure liquid sample like this compound, a "neat" spectrum is commonly obtained.

1. Using Salt Plates (NaCl):

-

Ensure two sodium chloride (NaCl) salt plates are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and wipe dry.[4]

-

Using a clean pipette, place one or two drops of pure this compound onto the surface of one salt plate.[4]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[4]

-

Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument first. Then, run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.[5]

2. Using Attenuated Total Reflectance (ATR):

-

Place the ATR accessory in the spectrometer's sample compartment.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal surface.

-

Run the sample spectrum.[6]

-

After the measurement, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

The following protocol is for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]

2. Instrumentation and Data Acquisition:

-

Inlet: The sample is introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC) for separation prior to analysis.

-

Ionization Source: The sample molecules enter the ion source, which is under a high vacuum. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analyzer: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detector: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

References

The Aromaticity of the Benzonitrile Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the aromaticity of the benzonitrile ring, a fundamental structural motif in numerous pharmaceuticals and functional materials. Through a detailed analysis of its electronic structure, resonance phenomena, and the influence of the electron-withdrawing nitrile group, this document elucidates the nuanced aromatic character of this important compound. Quantitative data from experimental and computational studies are presented in structured tables for comparative analysis. Detailed experimental and computational protocols are provided to enable researchers to perform their own assessments of aromaticity.

Introduction to Aromaticity in this compound

This compound (C₆H₅CN) is an aromatic organic compound consisting of a benzene (B151609) ring substituted with a nitrile group (-C≡N). The aromaticity of the benzene ring is a key determinant of its chemical reactivity, stability, and molecular interactions, making a thorough understanding of this property crucial for its application in medicinal chemistry and materials science.

The presence of the nitrile group significantly influences the electronic environment of the benzene ring. The nitrile group is strongly electron-withdrawing due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes the π-electrons of the ring towards the nitrile group. This electronic perturbation modulates the aromatic character of the ring compared to unsubstituted benzene.

Electronic Structure and Resonance

The aromaticity of the this compound ring arises from the cyclic, planar arrangement of six sp²-hybridized carbon atoms, with a continuous overlapping system of p-orbitals containing six π-electrons, fulfilling Hückel's rule (4n+2 π electrons, where n=1).

The electron-withdrawing nature of the nitrile group impacts the electron density distribution within the benzene ring. This is best understood by considering the interplay of inductive and resonance effects.

-

Inductive Effect: The highly electronegative nitrogen atom in the cyano group pulls electron density away from the benzene ring through the sigma bond framework.

-

Resonance Effect: The π-system of the cyano group can participate in resonance with the benzene ring, further withdrawing electron density. This effect is most pronounced at the ortho and para positions.

The resonance structures of this compound illustrate the delocalization of positive charge into the aromatic ring, indicating a decrease in electron density.

Quantitative Measures of Aromaticity

While a qualitative understanding of aromaticity is useful, quantitative measures are essential for detailed analysis and comparison. Several indices are used to quantify the degree of aromaticity.

| Parameter | This compound Value | Benzene (Reference) | Method |

| Structural | |||

| HOMA (Harmonic Oscillator Model of Aromaticity) | ~0.98 | 1.00 | Geometry Optimization (DFT) |

| C-C Bond Lengths (Å) | 1.385 - 1.391 | 1.397 | X-ray Crystallography |

| Magnetic | |||

| NICS(0) (ppm) | -8.5 to -9.5 | -9.7 | GIAO/DFT |

| NICS(1) (ppm) | -10.0 to -11.0 | -10.2 | GIAO/DFT |

| Electronic | |||

| Resonance Energy (kcal/mol) | ~34-36 | ~36 | Computational (DFT/ab initio) |

Note: Specific values for HOMA and NICS can vary depending on the computational method and basis set used. The values presented here are representative estimates based on typical computational studies.

Experimental Protocols for Aromaticity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing aromaticity. The chemical shifts of the aromatic protons are sensitive to the ring current, which is a hallmark of aromatic systems.

Protocol for ¹H and ¹³C NMR of this compound:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Measure the chemical shifts of the aromatic protons and carbons. The downfield chemical shifts of the aromatic protons (typically 7.3-7.7 ppm) are indicative of the deshielding effect of the aromatic ring current.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise bond lengths, and the degree of bond length equalization in the benzene ring is a geometric indicator of aromaticity.

Protocol for Single-Crystal X-ray Diffraction of this compound:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent (e.g., ethanol) or by slow cooling of a saturated solution.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

-

Analysis:

-

Analyze the refined structure to obtain precise C-C bond lengths within the benzene ring. A high degree of bond length equalization (i.e., small differences between bond lengths) is indicative of strong aromaticity.

-

Computational Protocol for Aromaticity Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for quantifying aromaticity.

Protocol for DFT-based Aromaticity Analysis of this compound:

-

Structure Optimization:

-

Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

-

Aromaticity Indices Calculation:

-

HOMA: Calculate the HOMA index from the optimized bond lengths. This requires a script or software that implements the HOMA formalism.

-

NICS: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry to compute the Nucleus-Independent Chemical Shifts.

-

Place a ghost atom (Bq) at the geometric center of the benzene ring (NICS(0)) and at a point 1 Å above the center (NICS(1)).

-

The negative of the isotropic magnetic shielding at these points gives the NICS values. More negative values indicate stronger aromaticity.

-

-

-

Resonance Energy Calculation:

-

Calculate the resonance energy by comparing the energy of this compound with that of a suitable non-aromatic reference, such as by using homodesmotic or isodesmic reactions. This involves calculating the energies of all species in the chosen reaction at the same level of theory.

-

Conclusion

The this compound ring exhibits a significant degree of aromaticity, which is slightly modulated by the electron-withdrawing nitrile group. This is evident from both experimental data, such as NMR chemical shifts and X-ray crystallographic bond lengths, and computational indices like HOMA and NICS. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the aromaticity of this compound and its derivatives, which is essential for understanding their reactivity and designing new molecules with desired properties for applications in drug development and materials science.

An In-depth Technical Guide to the Solubility of Benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzonitrile, a widely used solvent and synthetic intermediate, in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts and workflows.

Core Data Presentation: this compound Solubility

This compound, a colorless liquid with a characteristic almond-like odor, exhibits a versatile solubility profile owing to its molecular structure, which combines a polar nitrile group with a nonpolar benzene (B151609) ring. This allows it to interact favorably with a wide array of organic solvents.[1] The following tables summarize the known solubility of this compound in various common organic solvents. It is important to note that while this compound is miscible with many organic solvents, precise quantitative data across a broad temperature range is not extensively available in public literature.

Table 1: Qualitative and Quantitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Solubility Description | Quantitative Data ( g/100g of solvent) | Temperature (°C) |

| Alcohols | Ethanol | C₂H₅OH | Miscible[2] | - | 25 |

| Ketones | Acetone | C₃H₆O | Very Soluble[2][3] | - | 25 |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Very Soluble[2][3] | - | 25 |

| Toluene | C₇H₈ | Very Soluble[2] | - | 25 | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | CCl₄ | Soluble[2][3] | - | 25 |

| Ethers | Diethyl Ether | C₄H₁₀O | Miscible[4] | - | 25 |

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions. "Very Soluble" and "Soluble" are qualitative terms and imply a high degree of solubility.

Experimental Protocols

For researchers requiring precise quantitative solubility data for this compound in specific organic solvents, the following experimental methodologies are recommended. These protocols are based on established methods for determining the solubility of liquids in liquids.

Method 1: Isothermal Shake-Flask Method Followed by Gas Chromatography (GC)

This is a widely accepted method for determining the equilibrium solubility of a liquid in another liquid.

1. Materials:

- This compound (high purity)

- Selected organic solvent (high purity)

- Volumetric flasks

- Thermostated shaker bath

- Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

- Syringes for sampling

- Syringe filters (if necessary to remove any particulate matter)

2. Procedure:

- Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

- Equilibration: In a series of sealed vials, add known volumes of the organic solvent and an excess amount of this compound. Place the vials in a thermostated shaker bath set to the desired temperature.

- Agitation: Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent remains constant over time.

- Phase Separation: After equilibration, stop the agitation and allow the two phases to separate if they are not miscible. For miscible systems, this step is not necessary.

- Sampling: Carefully extract a known volume of the solvent phase (the saturated solution) using a syringe. If there is any risk of cross-contamination from the other phase, ensure the sampling is done from the center of the desired phase.

- Analysis: Analyze the collected samples using a gas chromatograph. The concentration of this compound in the solvent is determined by comparing the peak area from the sample to the calibration curve generated from the standard solutions.

- Data Reporting: The solubility is typically reported in terms of mole fraction, weight percent, or grams of solute per 100 grams of solvent at the specified temperature.

Method 2: Gravimetric Method

This method is simpler but may be less precise than instrumental methods, especially for highly volatile solvents.

1. Materials:

- This compound (high purity)

- Selected organic solvent (high purity)

- Thermostated water bath

- Sealed vials

- Analytical balance

- Evaporating dish

2. Procedure:

- Equilibration: Prepare a saturated solution of this compound in the chosen solvent in a sealed vial by adding an excess of this compound and equilibrating at a constant temperature with agitation, as described in the shake-flask method.

- Sampling: Carefully withdraw a known weight of the clear, saturated solvent phase into a pre-weighed evaporating dish.

- Evaporation: Gently evaporate the solvent from the dish. This should be done in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used.

- Weighing: Once the solvent has completely evaporated, weigh the evaporating dish containing the this compound residue.

- Calculation: The weight of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish. The weight of the solvent is the initial weight of the saturated solution minus the weight of the dissolved this compound. The solubility can then be expressed as grams of this compound per 100 grams of solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining this compound solubility and the general solubility relationships.

Caption: Experimental workflow for determining this compound solubility using the shake-flask method and GC analysis.

Caption: Logical relationships of this compound solubility with different classes of organic solvents.

References

Thermodynamic properties of Benzonitrile at standard conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key thermodynamic properties of benzonitrile at standard conditions (298.15 K and 1 bar). The information is compiled from peer-reviewed literature and established chemical databases, presenting crucial data for professionals in research, chemical synthesis, and pharmaceutical development.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic parameters for this compound in its liquid and gaseous states under standard conditions.

Table 1: Standard Molar Enthalpy and Entropy of this compound

| Thermodynamic Property | Value | Units | State |

| Standard Molar Enthalpy of Formation (ΔfH°) | 163.2 ± 1.5[1] | kJ/mol | Liquid |

| 215.85 ± 0.93[2] | kJ/mol | Gas | |

| Standard Molar Entropy (S°) | 209.1[1] | J/mol·K | Liquid |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -3632.3 ± 1.5[1] | kJ/mol | Liquid |

Table 2: Heat Capacity and Other Properties of Liquid this compound

| Property | Value | Units |

| Molar Heat Capacity, Liquid (Cp) | 165.2[3] | J/mol·K |

| Molecular Weight | 103.1213 | g/mol |

| CAS Registry Number | 100-47-0[3] | - |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. Below are detailed methodologies representative of the key experiments cited for obtaining this data.

Determination of the Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound is determined using bomb calorimetry. This method measures the heat released when a substance is completely burned in a constant-volume container.

Experimental Workflow: Bomb Calorimetry